Exalamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Exalamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound übt seine antimykotische Wirkung aus, indem es die Integrität der Zellmembran von Pilzen stört. Es zielt auf den Ergosterol-Biosyntheseweg ab, der für die Aufrechterhaltung der Struktur der Pilzzellmembran entscheidend ist. Durch die Hemmung von Schlüsselenzymen in diesem Weg verursacht this compound eine erhöhte Membranpermeabilität, die zu Zelllyse und Tod führt .

Ähnliche Verbindungen:

Salicylamid: Die Stammverbindung von this compound, die wegen ihrer analgetischen und fiebersenkenden Eigenschaften verwendet wird.

Hexylresorcinol: Ein weiteres Antimykotikum mit einer ähnlichen Hexylgruppe, aber einer anderen Kernstruktur.

Einzigartigkeit von this compound: Die einzigartige Kombination der Hexylethergruppe und des Benzamid-Kernstruktur verleiht this compound einzigartige antimykotische Eigenschaften, die im Vergleich zu seiner Stammverbindung, Salicylamid, potenter sind . Darüber hinaus unterscheidet es sich durch seinen spezifischen Wirkmechanismus, der auf den Ergosterol-Biosyntheseweg abzielt, von anderen Antimykotika .

Wirkmechanismus

Target of Action

Exalamide, also known as 2-n-Hexyloxybenzamide, is primarily recognized as an antifungal agent . .

Mode of Action

As an antifungal agent, it is plausible that Exalamide interacts with specific targets in fungal cells to inhibit their growth or reproduction

Biochemical Pathways

Given its role as an antifungal agent, it is likely that Exalamide interferes with essential biochemical pathways in fungi, leading to their inhibition or death

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its elimination from the body

Result of Action

As an antifungal agent, it is likely that Exalamide exerts its effects at the molecular and cellular levels, leading to the inhibition of fungal growth or reproduction

Action Environment

Environmental factors such as pH and temperature can significantly impact the activity of drugs and other bioactive compounds

Biochemische Analyse

Biochemical Properties

Exalamide plays a significant role in biochemical reactions due to its antifungal properties. It interacts with various enzymes, proteins, and other biomolecules to inhibit fungal growth. The primary interaction involves binding to fungal cell membranes, disrupting their integrity and function . This disruption leads to the inhibition of essential enzymes and proteins required for fungal cell wall synthesis, ultimately causing cell death .

Cellular Effects

Exalamide exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In fungal cells, Exalamide inhibits the synthesis of ergosterol, a crucial component of the cell membrane, leading to increased membrane permeability and cell lysis . Additionally, Exalamide has been observed to induce oxidative stress in fungal cells, further contributing to its antifungal activity .

Molecular Mechanism

The molecular mechanism of Exalamide involves its binding interactions with fungal cell membrane components. Exalamide binds to ergosterol, disrupting the membrane structure and function . This binding inhibits the activity of enzymes involved in ergosterol synthesis, such as squalene epoxidase and lanosterol 14α-demethylase . The inhibition of these enzymes leads to the accumulation of toxic sterol intermediates, causing cell death. Furthermore, Exalamide has been shown to induce changes in gene expression related to stress response and apoptosis in fungal cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Exalamide have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to Exalamide in in vitro studies has shown sustained antifungal activity, with no significant loss of potency . In in vivo studies, prolonged exposure to Exalamide has been associated with adaptive responses in fungal cells, leading to reduced susceptibility over time .

Dosage Effects in Animal Models

The effects of Exalamide vary with different dosages in animal models. At low doses, Exalamide effectively inhibits fungal growth without causing significant toxicity . At higher doses, Exalamide has been observed to cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in a rapid increase in toxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

Exalamide is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as squalene epoxidase and lanosterol 14α-demethylase, inhibiting their activity and disrupting ergosterol synthesis . This disruption affects the overall metabolic flux in fungal cells, leading to the accumulation of toxic sterol intermediates and subsequent cell death . Additionally, Exalamide has been shown to influence the levels of various metabolites involved in oxidative stress response and energy metabolism .

Transport and Distribution

Within cells and tissues, Exalamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . Exalamide’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich regions such as cell membranes . This accumulation enhances its antifungal activity by targeting the fungal cell membrane directly .

Subcellular Localization

Exalamide exhibits specific subcellular localization, primarily targeting the fungal cell membrane . It is directed to this compartment through its lipophilic properties and interactions with membrane components . Exalamide’s activity is influenced by its localization, as it disrupts membrane integrity and inhibits essential enzymes involved in ergosterol synthesis . Additionally, post-translational modifications and targeting signals may play a role in directing Exalamide to specific subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Exalamid kann durch die Reaktion von Salicylamid mit Hexylbromid in Gegenwart einer Base wie Kaliumcarbonat synthetisiert werden. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) unter Rückflussbedingungen .

Industrielle Produktionsverfahren: Während spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz eine großtechnische Synthese unter Verwendung der gleichen Reaktionsprinzipien wie im Labormaßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation oder Chromatographie zum Einsatz kommen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Hexylethergruppe, was zur Bildung entsprechender Aldehyde oder Carbonsäuren führt.

Reduktion: Die Amidgruppe in this compound kann unter starken Reduktionsbedingungen zu einem Amin reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Boran (BH3).

Substitution: Reagenzien wie Salpetersäure zur Nitrierung oder Brom zur Bromierung.

Hauptprodukte:

Oxidation: Hexylaldehyd oder Hexansäurederivate.

Reduktion: Hexylamin-Derivate.

Substitution: Nitro- oder Bromderivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Salicylamide: The parent compound of Exalamide, used for its analgesic and antipyretic properties.

Hexylresorcinol: Another antifungal agent with a similar hexyl group but different core structure.

Uniqueness of Exalamide: Exalamide’s unique combination of the hexyl ether group and the benzamide core structure provides it with distinct antifungal properties that are more potent compared to its parent compound, salicylamide . Additionally, its specific mechanism of action targeting the ergosterol biosynthesis pathway sets it apart from other antifungal agents .

Biologische Aktivität

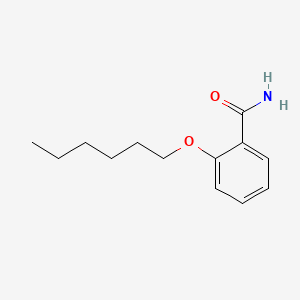

Exalamide, also known as 2-(Hexyloxy)benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the realm of antifungal properties and its effects on various disease models. This article delves into the biological activity of Exalamide, highlighting its mechanisms, efficacy, and relevant research findings.

- Chemical Name : Exalamide

- CAS Number : 53370-90-4

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

Antifungal Activity

Exalamide has been identified as an antifungal agent through high-throughput screening (HTS) methodologies. In a study assessing its efficacy against various coronaviruses, Exalamide demonstrated notable antifungal activity with the following effective concentrations (EC50) against specific strains:

| Virus Strain | EC50 (µM) | CC50 (µM) |

|---|---|---|

| HCoV-OC43 | 1.48 | >20 |

| HCoV-NL63 | 17.49 | >20 |

| MERS-CoV | 15.91 | >20 |

| MHV-A59 | 16.39 | >20 |

These results indicate that Exalamide exhibits a broad spectrum of activity against certain viral strains, although it requires further investigation to fully understand its mechanism of action and potential therapeutic applications .

The mechanism by which Exalamide exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific cellular pathways critical for fungal growth and replication. The compound's structure suggests potential interactions with fungal cell membranes or metabolic pathways that are essential for fungal survival.

Case Studies and Research Findings

-

High-Throughput Screening Study :

A comprehensive screening of a library of FDA-approved drugs identified Exalamide as a candidate with antifungal properties. The study noted that while Exalamide showed promise, further studies are needed to optimize its efficacy and understand its pharmacodynamics and pharmacokinetics . -

Androgen Receptor Interaction :

In another study focusing on prostate cancer, Exalamide was identified among compounds that affect androgen receptor (AR) signaling pathways. This suggests that Exalamide may have additional roles beyond antifungal activity, potentially influencing cancer cell proliferation through AR modulation . -

Pharmacophore Modeling :

Recent advancements in pharmacophore modeling have allowed researchers to predict the activity of Exalamide against various biological targets, including those involved in viral infections and cancer pathways. This computational approach supports the rational design of new derivatives based on Exalamide's structure .

Eigenschaften

IUPAC Name |

2-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,2-4,7,10H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSJXOVLXUMMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045899 | |

| Record name | Exalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53370-90-4 | |

| Record name | Exalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53370-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exalamide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053370904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Exalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EXALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JEC65JCG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Exalamide compare to other antifungal agents like Clotrimazole, Miconazole, and Econazole in terms of in vitro activity against dermatophytes?

A1: A study [, , ] compared the in vitro antifungal activity of these four agents against 64 clinical isolates of various dermatophyte species. The research showed the following rank order of effectiveness: Clotrimazole demonstrated the highest antifungal activity, followed by Econazole Nitrate, Miconazole Nitrate, and lastly, Exalamide []. This suggests that Exalamide exhibited the weakest antifungal activity among the tested agents against the selected dermatophytes in vitro.

Q2: Did the study find any variations in the antifungal activity of these agents depending on the specific dermatophyte species?

A2: Yes, the minimal inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent required to inhibit the growth of a microorganism, varied depending on both the specific antifungal agent used and the species of dermatophyte being tested [, ]. This implies that the effectiveness of these antifungal agents, including Exalamide, can differ depending on the specific type of fungal infection.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.